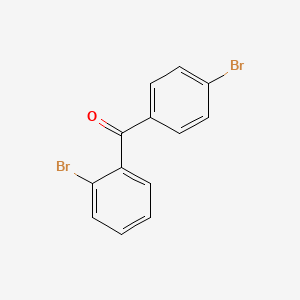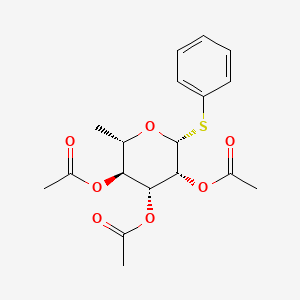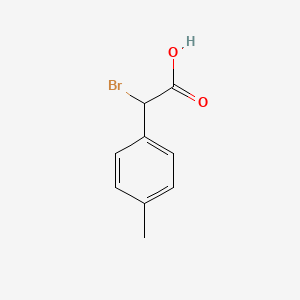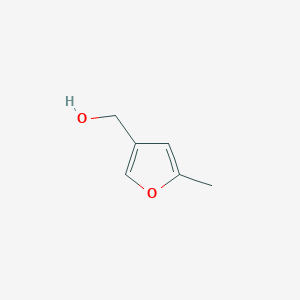![molecular formula C68H50N4 B1359186 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) CAS No. 209980-47-2](/img/structure/B1359186.png)
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)
Übersicht
Beschreibung
This compound, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability . It is considered one of the best materials within its competition, and has become the most commonly used material in OLEDs’ application .
Molecular Structure Analysis
The molecular formula of this compound is C66H48N4, and its molecular weight is 897.14 . It is a large, complex molecule with multiple aromatic rings, including naphthalene and phenyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 243.0 to 247.0 °C . It is soluble in chloroform when heated, and slightly soluble in DMSO and ethyl acetate . Its maximum absorption wavelength (λmax) is 339 nm .Wissenschaftliche Forschungsanwendungen
Lochtransportmaterial in OLEDs
Diese Verbindung ist ein bekanntes Lochtransportmaterial in organischen Leuchtdioden (OLEDs). Es wurde aufgrund seiner hervorragenden Lochmobilität, hohen Glasübergangstemperatur (Tg) und stabilen Dünnschichtmorphologie während der thermischen Abscheidung in Flachbildschirmen weit verbreitet eingesetzt und angewendet .
Elektronentransportforschung
Die Lochmobilität dieser Verbindung bei verschiedenen Dicken (50 – 1000 nm) wurde unter Verwendung von Raumladungsbegrenzten Strommessungen geschätzt. Es wurde eine dünne Schicht aus Buckminsterfulleren verwendet, um einen quasi-ohmschen Kontakt zwischen der Verbindung und Indiumzinnoxid zu erreichen .
Kristallographie
Die Struktur dieser Verbindung mit zwei Molekülen in der asymmetrischen Einheit wurde gelöst und zu einem endgültigen R-Faktor von 0,0434 verfeinert. Die Verbindung kristallisierte im triklinen Kristallsystem, Raumgruppe P − 1, Z = 2, V = 1597,0 (3) Å 3 mit Gitterparametern a = 10,3077 (10) Å, b = 11,3545 (11) Å, c = 14,4778 (14) Å, α = 82,339 (2)°, β = 77,657 (2)° und γ = 75,526 (2)° .
Organische Halbleiter
Diese Verbindung wird auch im Bereich der organischen Halbleiter eingesetzt. Die Packung der Moleküle im Gitter ist hauptsächlich auf die Naphthyl-zu-Naphthyl-π–π-Wechselwirkung zurückzuführen .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as VNPB, is organic electronic devices such as OLEDs and perovskite solar cells . It acts as a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material .
Mode of Action
VNPB interacts with its targets by enabling the maximum current efficiency and extending the device lifetime . It allows a simple and additive-free strategy to prevent the formation of defects in solution processed thin-film stacks made of small-molecular materials .
Biochemical Pathways
The compound affects the hole transport layer (HTL) in wide-bandgap perovskite solar cells . It changes the HTL from commonly used poly (bis (4-phenyl) (2,4,6-trimethylphenyl)amine) (PTAA) to in-situ cross-linked small molecule VNPB .
Pharmacokinetics
The compound is soluble in THF, chloroform, and toluene . It has a molecular weight of 640.81 . .
Result of Action
The use of VNPB in OLED devices enabled the maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . In solar cells, VNPB increased open-circuit voltage (VOC) and power conversion efficiency (PCE) of wide-bandgap perovskite solar cells . PCEs of 24.9% and 25.4% have been achieved in perovskite/perovskite and perovskite/silicon tandem solar cells, respectively .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transport and energy conversion processes. The compound’s interaction with enzymes such as oxidoreductases and transferases is particularly noteworthy. These interactions often involve the transfer of electrons or functional groups, which are essential for maintaining cellular redox balance and metabolic flux .
Cellular Effects
The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in energy production and redox balance. The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy status .
Transport and Distribution
The transport and distribution of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations often found in regions with high metabolic activity .
Subcellular Localization
The subcellular localization of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, affecting its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-[4-(N-[4-(N-naphthalen-1-ylanilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(61-43-47-63(48-44-61)71(57-27-9-3-10-28-57)67-33-17-21-53-19-13-15-31-65(53)67)59-39-35-51(36-40-59)52-37-41-60(42-38-52)70(56-25-7-2-8-26-56)62-45-49-64(50-46-62)72(58-29-11-4-12-30-58)68-34-18-22-54-20-14-16-32-66(54)68/h1-50H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOEBMLJJUDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629148 | |
| Record name | N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209980-47-2 | |
| Record name | N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)










